molecular formula C54H71N15O9 B1681662 Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 CAS No. 168482-23-3

Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2

Cat. No. B1681662
CAS RN: 168482-23-3
M. Wt: 1074.2 g/mol
InChI Key: ORTUTLYEGOSCRP-ATNXLWBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2” is a modified synthetic derivative of alpha-melanocyte-stimulating hormone . It is used to treat sexual dysfunction in men and women .


Synthesis Analysis

The synthesis of this peptide has been achieved using the Ajiphase® methodology . This method combines the advantages of liquid-phase and solid-phase methods . The efficiency of this method was checked by synthesizing the oncological peptides Melanotan II and YSL amide .


Molecular Structure Analysis

The molecular structure of this peptide is complex, with a molecular formula of C54H69N11O10 . It contains several amino acids, including Nle (norleucine), Asp (aspartic acid), His (histidine), D-2Nal (2-naphthylalanine), Arg (arginine), Trp (tryptophan), and Lys (lysine) .


Chemical Reactions Analysis

The peptide has been used in the development of radiolabeled alpha-MSH analogs for melanoma detection . It has been conjugated with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and radiolabeled with 64Cu for this purpose .


Physical And Chemical Properties Analysis

The peptide has a molecular weight of 1032.2 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has 8 hydrogen bond donor count and 11 hydrogen bond acceptor count .

Scientific Research Applications

Melanocortin Receptor Activation

PT-141 is known for its ability to activate melanocortin receptors, which are involved in a variety of physiological functions. The peptide’s interaction with these receptors, particularly melanocortin 1, 3, and 4 receptors, is a key area of research. These receptors play roles in skin pigmentation, energy homeostasis, and sexual function .

Sexual Dysfunction Therapy

One of the most notable applications of PT-141 is its potential use in treating sexual dysfunctions such as hypoactive sexual desire disorder (HSDD) and erectile dysfunction (ED). Unlike other treatments that focus on peripheral blood flow, PT-141 targets the central nervous system, influencing sexual arousal and desire through the melanocortin receptors in the brain .

Neuroprotective Properties

Research has indicated that PT-141 may have neuroprotective properties. This makes it a promising candidate for the study of neurodegenerative diseases. Its potential to protect neurons could lead to new treatments for conditions like Alzheimer’s and Parkinson’s disease .

Skin Pigmentation Disorders

Due to its influence on melanocortin receptors, PT-141 could be used to study skin pigmentation disorders. It might help in understanding the melanogenesis process and developing treatments for conditions like vitiligo or hyperpigmentation .

Metabolic Syndrome and Obesity

The interaction of PT-141 with melanocortin receptors, especially melanocortin 4 receptor, suggests its potential application in researching metabolic syndrome and obesity. It could help in understanding appetite control and energy expenditure .

Inflammatory Response Modulation

PT-141 might also modulate the inflammatory response, which is crucial in many diseases. Research into how PT-141 affects inflammation could lead to new insights into the treatment of chronic inflammatory conditions .

Mechanism of Action

Target of Action

The primary target of Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2, also known as PT-141 or Bremelanotide, is the melanocortin receptor . This receptor plays a crucial role in regulating sexual function and behavior .

Mode of Action

PT-141 exerts its mechanism of action primarily by targeting melanocortin receptors in the brain . Upon administration, PT-141 binds to these receptors, particularly the melanocortin 4 receptor (MC4R) . By activating MC4R, PT-141 stimulates pathways involved in sexual arousal and desire, leading to an increase in libido .

Biochemical Pathways

The activation of MC4R by PT-141 stimulates pathways involved in sexual arousal and desire . This differs from traditional treatments for sexual dysfunction like PDE5 inhibitors (e.g., Viagra), which primarily enhance blood flow to facilitate erections . Instead, PT-141 acts centrally on the central nervous system, influencing the brain circuits responsible for sexual response .

Pharmacokinetics

It’s known that pt-141 is a synthetic peptide, and like other peptides, it’s likely to be metabolized by proteolytic enzymes and cleared from the body via renal excretion .

Result of Action

The result of PT-141’s action is an increase in libido . It stimulates sexual desire and arousal in individuals with hypoactive sexual desire disorder (HSDD) . It acts on the central nervous system to enhance libido unlike other medication such as Viagra .

Action Environment

Like other peptides, pt-141’s stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of proteolytic enzymes .

properties

IUPAC Name

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H71N15O9/c1-3-4-15-40(63-31(2)70)48(73)69-45-27-46(71)59-21-10-9-17-39(47(55)72)64-51(76)43(25-35-28-61-38-16-8-7-14-37(35)38)67-49(74)41(18-11-22-60-54(56)57)65-50(75)42(24-32-19-20-33-12-5-6-13-34(33)23-32)66-52(77)44(68-53(45)78)26-36-29-58-30-62-36/h5-8,12-14,16,19-20,23,28-30,39-45,61H,3-4,9-11,15,17-18,21-22,24-27H2,1-2H3,(H2,55,72)(H,58,62)(H,59,71)(H,63,70)(H,64,76)(H,65,75)(H,66,77)(H,67,74)(H,68,78)(H,69,73)(H4,56,57,60)/t39-,40-,41-,42+,43-,44-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYWLZFXFKFWKL-XOJVSUSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H71N15O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1074.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 9898183

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2
Reactant of Route 2
Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2
Reactant of Route 3
Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2
Reactant of Route 4
Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2
Reactant of Route 5
Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2
Reactant of Route 6
Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2

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